N-(2-Aminoethyl)biotinamide N-(2-Aminoethyl)biotinamide
Brand Name: Vulcanchem
CAS No.: 111790-37-5
VCID: VC20753316
InChI: InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Molecular Formula: C12H22N4O2S
Molecular Weight: 286.4 g/mol

N-(2-Aminoethyl)biotinamide

CAS No.: 111790-37-5

Cat. No.: VC20753316

Molecular Formula: C12H22N4O2S

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)biotinamide - 111790-37-5

Specification

CAS No. 111790-37-5
Molecular Formula C12H22N4O2S
Molecular Weight 286.4 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide
Standard InChI InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
Standard InChI Key BNCJEZWKLUBUBB-QXEWZRGKSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator